In-Depth Technical Guide: 2-(Carboxymethyl)-4-nitrobenzoic Acid (CAS 39585-32-5) in Advanced Organic Synthesis and Drug Discovery
In-Depth Technical Guide: 2-(Carboxymethyl)-4-nitrobenzoic Acid (CAS 39585-32-5) in Advanced Organic Synthesis and Drug Discovery
Executive Summary
2-(Carboxymethyl)-4-nitrobenzoic acid (CAS 39585-32-5)[1], widely referred to in literature as 4-nitrohomophthalic acid[2], is a highly versatile, bifunctional organic building block. Characterized by a dicarboxylic acid motif and a strongly electron-withdrawing nitro group, it serves as a critical intermediate in the synthesis of complex heterocyclic scaffolds. Its primary application lies in the construction of indenoisoquinolines and isocoumarins[3][4], which are high-value targets in modern oncology and medicinal chemistry.
This whitepaper provides a comprehensive mechanistic analysis of its physicochemical properties, structural rationale, and step-by-step experimental workflows for its application in drug discovery.
Chemical Identity & Physicochemical Profiling
The synthetic utility of 2-(carboxymethyl)-4-nitrobenzoic acid is dictated by its unique structural geometry. The proximity of the carboxymethyl group at the 2-position to the primary carboxylic acid at the 1-position facilitates facile intramolecular dehydration, forming a highly reactive homophthalic anhydride[4]. Furthermore, the nitro group at the 4-position significantly alters the electronic landscape of the molecule, increasing the electrophilicity of the resulting anhydride and directing subsequent nucleophilic attacks[4].
Table 1: Physicochemical Properties of 2-(Carboxymethyl)-4-nitrobenzoic acid
| Property | Value | Reference |
| IUPAC Name | 2-(Carboxymethyl)-4-nitrobenzoic acid | [1] |
| CAS Number | 39585-32-5 | [1] |
| Molecular Formula | C9H7NO6 | |
| Molecular Weight | 225.15 g/mol | [1] |
| Exact Mass | 225.0273 Da | [1] |
| Topological Polar Surface Area | 120 Ų | [1] |
| XLogP3 | 0.7 | [1] |
| Melting Point | ~180-182 °C | [5] |
| Physical Form | Off-white to slight yellow solid | [6] |
Mechanistic Utility in Drug Discovery: Indenoisoquinoline Top1/TDP1 Inhibitors
The Causality of Structural Selection
Indenoisoquinolines are a potent class of non-camptothecin Topoisomerase I (Top1) inhibitors. The selection of 2-(carboxymethyl)-4-nitrobenzoic acid as a starting material is not arbitrary; it is a strategic choice to incorporate a nitro group at the 3-position of the final indenoisoquinoline core[4].
Empirical data demonstrates that this specific 3-nitro substitution significantly enhances Top1 inhibition[4]. Mechanistically, the nitro group participates in a critical water-mediated hydrogen-bonding network with the DNA backbone within the Top1-DNA cleavage complex. This interaction stabilizes the complex, prevents DNA ligation, and ultimately triggers apoptosis due to unresolved double-strand breaks[4].
Dual inhibition mechanism of Top1 and TDP1 by indenoisoquinolines.
Experimental Workflows & Protocols
The synthesis of 3-nitroindenoisoquinolines from CAS 39585-32-5 requires a self-validating sequence of dehydration, condensation, and oxidative cyclization[4].
Table 2: Reagent Selection Matrix for Indenoisoquinoline Synthesis
| Reaction Step | Reagent Choice | Mechanistic Rationale |
| Dehydration | Acetyl Chloride (AcCl) | Acts as a mild dehydrating agent to form the anhydride without thermal decomposition of the nitro group. |
| Condensation | Chloroform (CHCl3), Reflux | Provides sufficient thermal energy for Schiff base attack on the anhydride while maintaining intermediate stability. |
| Acid Activation | Thionyl Chloride (SOCl2) | Converts the sterically hindered cis-carboxylic acid into a highly electrophilic acyl chloride. |
| Cyclization | Aluminum Chloride (AlCl3) | Lewis acid catalyst that facilitates intramolecular Friedel-Crafts acylation to close the indeno ring. |
Protocol 1: Synthesis of 4-Nitrohomophthalic Anhydride
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Preparation: Suspend 2-(carboxymethyl)-4-nitrobenzoic acid (1.0 equiv) in neat acetyl chloride (AcCl).
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Dehydration: Heat the mixture to reflux. Causality: AcCl acts as both the solvent and the dehydrating agent. Refluxing drives the equilibrium toward the anhydride by consuming the generated water (forming acetic acid and HCl gas), ensuring complete conversion without the harsh thermal degradation associated with purely thermal dehydration[4].
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Isolation: Once the solution clarifies, evaporate the excess AcCl under reduced pressure to yield 4-nitrohomophthalic anhydride as a highly reactive solid. Use immediately in the next step to prevent hydrolytic reversion.
Protocol 2: Schiff Base Condensation and Oxidative Cyclization
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Condensation: Dissolve the freshly prepared 4-nitrohomophthalic anhydride and a pre-formed Schiff base (imine) (1.1 equiv) in anhydrous chloroform (CHCl3). Reflux the mixture to form the cis-isoquinolonic acid intermediate[4].
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Acid Activation: Isolate the cis-acid and treat it with neat thionyl chloride (SOCl2) at room temperature for 16 hours. Causality: The carboxylic acid is too unreactive for direct Friedel-Crafts acylation. SOCl2 converts it into a highly electrophilic acyl chloride, preparing it for ring closure[4].
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Friedel-Crafts Cyclization: Remove excess SOCl2 in vacuo. Dissolve the resulting syrup in 1,2-dichloroethane and add anhydrous aluminum chloride (AlCl3). Causality: AlCl3 is a strong Lewis acid that coordinates with the acyl chloride, generating an acylium ion that undergoes intramolecular electrophilic aromatic substitution to close the rigid indeno ring[4].
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Quenching & Purification: Quench the reaction with ice water, extract with organic solvents, and purify via column chromatography to isolate the 3-nitroindenoisoquinoline.
Synthetic pathway from 39585-32-5 to 3-nitroindenoisoquinolines.
Alternative Synthetic Applications
Beyond indenoisoquinolines, 2-(carboxymethyl)-4-nitrobenzoic acid is utilized in several other key synthetic methodologies:
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Isocoumarin Synthesis: Condensation of 4-nitrohomophthalic acid with aromatic aldehydes in the presence of piperidine yields 3-aryl-7-nitro-3,4-dihydroisocoumarins, which are valuable precursors for biologically active natural product analogs[3].
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Mitsunobu Reactions: Due to its dual carboxylic acid functionality, the compound can serve as an acidic nucleophile in Mitsunobu reactions. It participates in nucleophilic substitution with inversion of configuration at chiral alcohol centers, facilitating C-O bond formation[7].
Sources
- 1. 2-(Carboxymethyl)-4-nitrobenzoic acid | C9H7NO6 | CID 7172025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-NITROHOMOPHTHALIC ACID | 39585-32-5 [chemicalbook.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 2-(Carboxymethyl)-4-nitrobenzoic acid AldrichCPR 39585-32-5 [sigmaaldrich.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
